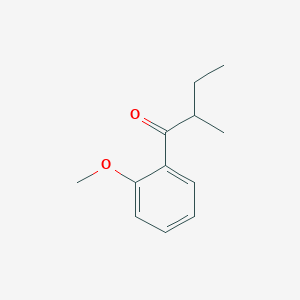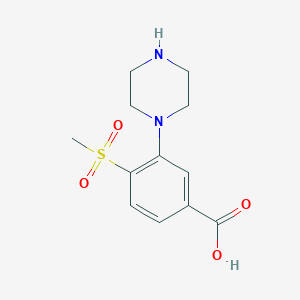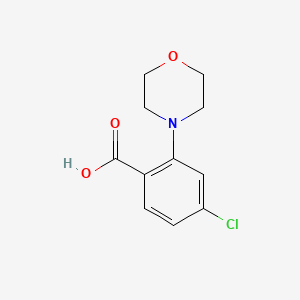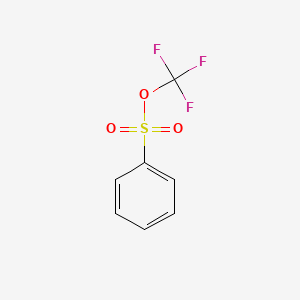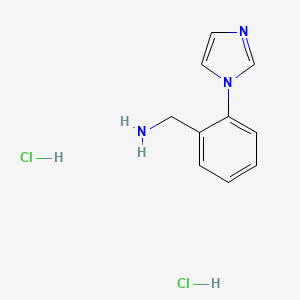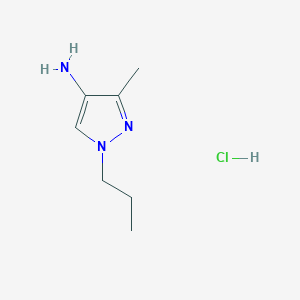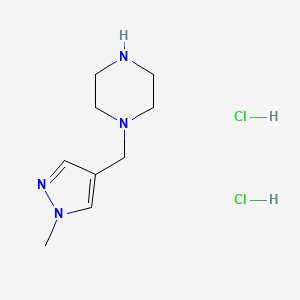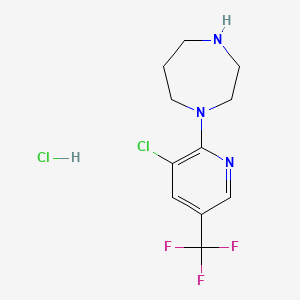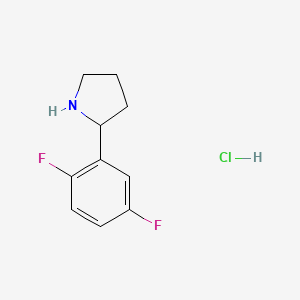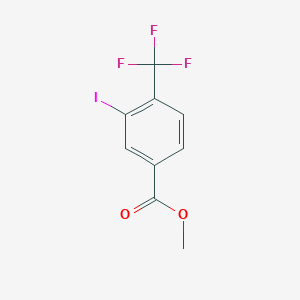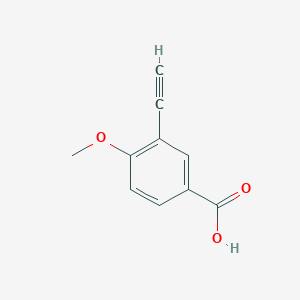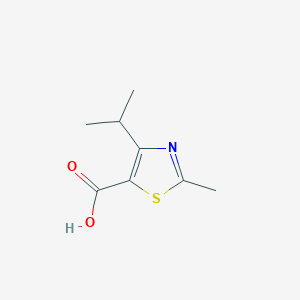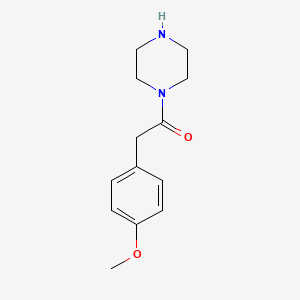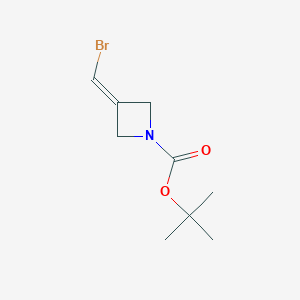
tert-Butyl 3-(bromomethylene)azetidine-1-carboxylate
Overview
Description
tert-Butyl 3-(bromomethylene)azetidine-1-carboxylate: is an organic compound with the molecular formula C9H14BrNO2. It is a pale-yellow to yellow-brown solid that is used in various chemical synthesis processes . The compound is known for its reactivity due to the presence of the bromomethylene group, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of tert-Butyl 3-(bromomethylene)azetidine-1-carboxylate typically involves the bromination of tert-butyl azetidine-1-carboxylate. The reaction is carried out under controlled conditions to ensure the selective bromination at the methylene position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through crystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromomethylene group in tert-Butyl 3-(bromomethylene)azetidine-1-carboxylate can undergo nucleophilic substitution reactions.
Elimination Reactions: The compound can also undergo elimination reactions to form azetidine derivatives with double bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, sodium methoxide, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used.
Elimination: Strong bases like potassium tert-butoxide in solvents such as tetrahydrofuran (THF) are used to induce elimination reactions.
Major Products:
Substitution Products: Various substituted azetidine derivatives depending on the nucleophile used.
Elimination Products: Azetidine derivatives with double bonds.
Scientific Research Applications
Chemistry: tert-Butyl 3-(bromomethylene)azetidine-1-carboxylate is used as an intermediate in the synthesis of complex organic molecules. It is particularly valuable in the preparation of azetidine-based pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, the compound is used to synthesize biologically active molecules that can act as enzyme inhibitors or receptor modulators. Its derivatives have shown potential in the development of new drugs for various diseases .
Industry: The compound is used in the production of specialty chemicals and materials. It serves as a building block for the synthesis of polymers and other advanced materials .
Mechanism of Action
The mechanism of action of tert-Butyl 3-(bromomethylene)azetidine-1-carboxylate is primarily based on its reactivity towards nucleophiles and bases. The bromomethylene group is highly reactive, allowing the compound to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed .
Comparison with Similar Compounds
tert-Butyl 3-(bromomethyl)azetidine-1-carboxylate: This compound is similar in structure but has a bromomethyl group instead of a bromomethylene group.
tert-Butyl 3,3-bis(bromomethyl)azetidine-1-carboxylate: This compound has two bromomethyl groups, making it more reactive and suitable for different synthetic applications.
Uniqueness: tert-Butyl 3-(bromomethylene)azetidine-1-carboxylate is unique due to the presence of the bromomethylene group, which imparts distinct reactivity compared to its analogs. This makes it a versatile intermediate in organic synthesis, allowing for the preparation of a wide range of derivatives .
Properties
IUPAC Name |
tert-butyl 3-(bromomethylidene)azetidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14BrNO2/c1-9(2,3)13-8(12)11-5-7(4-10)6-11/h4H,5-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDTNGSPSWISNON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(=CBr)C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Chloro[2-(dicyclohexylphosphino)-2'-(N,N-dimethylamino))-1,1'-biphenyl]gold(I)](/img/structure/B3089648.png)
